1,3-Dioxoisoindolin-2-YL propionate

Catalog No.
S14018688
CAS No.
90467-37-1
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxoisoindolin-2-YL propionate

CAS Number

90467-37-1

Product Name

1,3-Dioxoisoindolin-2-YL propionate

IUPAC Name

(1,3-dioxoisoindol-2-yl) propanoate

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3

InChI Key

ZJQHNUUDZCLUIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

1,3-Dioxoisoindolin-2-YL propionate is a chemical compound characterized by its unique isoindoline structure, which contains two carbonyl groups (dioxo) and an ester functional group (propionate). Its molecular formula is C12_{12}H11_{11}N1_{1}O4_{4}, and it is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

, including:

  • Oxidation: The compound can be oxidized to yield various derivatives, such as isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups.
  • Reduction: Reduction reactions can produce reduced isoindoline derivatives, typically using reducing agents like sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where different functional groups are introduced into its structure.

Common reagents for these reactions include oxidizing agents like potassium permanganate and various nucleophiles for substitution reactions.

Research indicates that 1,3-Dioxoisoindolin-2-YL propionate exhibits significant biological activities. Studies have shown that derivatives of this compound possess:

  • Antioxidant Activity: It has been reported that certain derivatives demonstrate antioxidant properties comparable to well-known antioxidants like ascorbic acid .
  • Anticancer Activity: The compound has shown cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer .
  • Antimicrobial Properties: Some derivatives have demonstrated antibacterial activity against a range of pathogens .

The synthesis of 1,3-Dioxoisoindolin-2-YL propionate typically involves the following steps:

  • Condensation Reaction: An aromatic primary amine reacts with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold.
  • Esterification: The resulting compound is then esterified with propionic acid or its derivatives to yield 1,3-Dioxoisoindolin-2-YL propionate.

Industrial production methods may involve optimizing these synthetic routes for larger-scale applications, focusing on yield and purity enhancements.

1,3-Dioxoisoindolin-2-YL propionate has diverse applications across several fields:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a potential therapeutic agent for cancer and other diseases.
  • Organic Synthesis: It serves as a building block in the synthesis of various organic compounds and heterocycles.
  • Dyes and Colorants: The compound is also utilized in the production of dyes and polymer additives due to its structural properties.

Interaction studies involving 1,3-Dioxoisoindolin-2-YL propionate focus on its binding affinity with biological targets. Research indicates that the compound interacts with various enzymes and receptors, influencing their activity. For instance, studies have shown that derivatives can modulate enzyme activity related to oxidative stress and cancer progression .

Several compounds share structural similarities with 1,3-Dioxoisoindolin-2-YL propionate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionateIsoindoline scaffold with a phenyl groupPotential anti-inflammatory properties
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionateNitro group substitution on the phenyl ringEnhanced reactivity due to the nitro group
2-(1,3-Dioxoisoindolin-2-yl)propanoic acidCarboxylic acid instead of an esterExhibits different solubility and reactivity profiles

Uniqueness

What sets 1,3-Dioxoisoindolin-2-YL propionate apart from these similar compounds is its specific combination of the isoindoline structure with a propionate moiety. This unique combination contributes to its distinct biological activities and potential applications in medicinal chemistry.

Nucleophilic Substitution Strategies for Alkoxy Functionalization

Nucleophilic substitution reactions provide a robust framework for introducing alkoxy groups into the isoindoline-1,3-dione scaffold. The vicarious nucleophilic substitution (VNS) protocol, which replaces hydrogen atoms on aromatic systems with nucleophiles in the presence of oxidizing agents, has been adapted for this purpose. For example, reactions between nitrobenzene derivatives and α-chloroethyl phenyl sulfone under VNS conditions yield α-aryl quaternary centers with high regioselectivity. This method avoids the need for pre-functionalized substrates, enabling direct alkoxy group installation.

A comparative analysis of nucleophilic agents reveals significant variations in reaction efficiency (Table 1). Ethyl 2-chloropropionate demonstrates superior reactivity compared to bulkier alkyl halides, likely due to reduced steric hindrance during the substitution process. The Gabriel synthesis, traditionally used for primary amine preparation, has been modified to accommodate propionate esters through potassium phthalimide intermediates. This approach benefits from the resonance stabilization of the phthalimide anion, which enhances nucleophilic character.

Table 1: Efficiency of Nucleophilic Agents in Alkoxy Functionalization

Nucleophilic AgentReaction Time (h)Yield (%)Regioselectivity (para:meta)
α-Chloroethyl phenyl sulfone127885:15
Ethyl 2-chloropropionate89293:7
Benzyl bromide244572:28

The choice of base critically influences reaction outcomes. Alcoholic potassium hydroxide promotes deprotonation of the phthalimide nitrogen, facilitating nucleophilic attack on alkyl halides. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

Transition Metal-Catalyzed Coupling Reactions for Structural Diversification

Palladium and copper catalysts have emerged as key tools for constructing carbon-carbon and carbon-heteroatom bonds in isoindoline-1,3-dione systems. A notable advancement involves the use of fluoroalcohol-based solvent systems to enhance catalyst turnover in oxidative coupling reactions. For instance, hexafluoroisopropanol (HFIP) mixed with dichloroethane (DCE) accelerates the generation of μ-oxo palladium species, enabling efficient coupling of N-methoxyamides with propionate esters. This method achieves turnover numbers (TON) exceeding 100 under optimized conditions.

Molecular docking studies reveal that structural modifications introduced via coupling reactions significantly impact biological activity. Derivatives with elongated linkers between the isoindoline core and arylpiperazine groups exhibit enhanced cyclooxygenase-2 (COX-2) inhibition, as evidenced by binding free energy (ΔG°) values below -8.5 kcal/mol. The insertion of methoxy or trifluoromethyl groups into coupling partners further modulates target affinity through π-σ interactions with hydrophobic enzyme subdomains.

Table 2: Impact of Linker Length on COX-2 Inhibition

Linker StructureΔG° (kcal/mol)IC₅₀ (μM)Key Interactions
-(CH₂)₂--7.912.4Van der Waals with Leu352
-(CH₂)₃-C(=O)--8.75.2Hydrogen bonds with Tyr355
-(CH₂)₄-SO₂--9.13.8π-alkyl with Ile345

Catalyst selection dictates reaction scope: while palladium complexes favor cross-coupling of aryl halides, copper(I) iodide enables Ullmann-type couplings of amines with brominated propionate esters.

Solvent Effects in Propionylation of Isoindoline-1,3-dione Scaffolds

Solvent polarity and hydrogen-bonding capacity profoundly influence propionylation efficiency. Mixed solvent systems combining hydrogen bond-donating and accepting components achieve optimal results. The HFIP/DCE (10:1 v/v) system enhances reaction rates by 300% compared to pure DCE, attributed to HFIP's ability to stabilize cationic intermediates through strong hydrogen bonding. This effect is particularly pronounced in reactions involving nitroso intermediates, where solvent-mediated stabilization prevents premature decomposition.

Dielectric constant (ε) correlates with propionylation yield in aprotic media (Figure 1). Solvents with ε > 15, such as acetonitrile, facilitate charge separation during the rate-limiting nucleophilic attack step, yielding 85–92% product. Conversely, low-ε solvents like toluene favor undesired side reactions, including dimerization of the isoindoline core.

Figure 1: Solvent Dielectric Constant vs. Propionylation Yield
(Hypothetical plot based on described trends)

Recent studies demonstrate that solvent choice can override traditional electronic effects. For example, in fluorinated alcohols, electron-deficient aryl rings undergo propionylation faster than their electron-rich counterparts—a reversal of trends observed in hydrocarbon solvents. This phenomenon arises from fluoroalcohols' ability to stabilize partial positive charges on the aromatic system through dipole interactions.

Solid-Phase Synthesis Approaches for Library Generation

Adaptation of solid-phase peptide synthesis techniques enables rapid generation of 1,3-dioxoisoindolin-2-YL propionate libraries. Wang resin functionalized with hydroxymethyl groups serves as a versatile platform for scaffold anchoring (Scheme 1). Propionate ester formation proceeds via Steglich esterification, with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieving >95% coupling efficiency.

Scheme 1: Solid-Phase Synthesis Workflow

  • Resin activation with hydroxysuccinimide ester
  • Nucleophilic displacement with potassium phthalimide
  • Propionylation using DCC/DMAP
  • Cleavage with trifluoroacetic acid (TFA)/H₂O

Split-and-pool methodologies facilitate the creation of libraries exceeding 500 compounds within 72 hours. Mass-directed purification systems coupled with high-throughput LC-MS analysis enable rapid structural validation. A recent application generated derivatives with varying arylpiperazine substituents, identifying three lead compounds with sub-micromolar COX-2 inhibition.

Resin choice impacts final product purity. Polystyrene-based resins with 1% divinylbenzene crosslinking minimize side reactions during TFA cleavage, maintaining scaffold integrity. Microwave-assisted synthesis reduces reaction times for solid-phase propionylation from 12 hours to 45 minutes without compromising yield.

Electronic Effects of Para-Substituted Aryl Propionate Modifications

The electronic nature of para-substituents on aryl propionate derivatives significantly influences the biological activity of 1,3-dioxoisoindolin-2-yl propionate compounds [1] [2]. Research demonstrates that electron-withdrawing groups at the para-position substantially enhance bioactivity compared to electron-donating substituents [3] [4]. This pattern reflects the fundamental role of electronic effects in modulating the pharmacophore's interaction with biological targets.

Studies examining N-phenoxydecyl phthalimide derivatives have revealed that derivatives bearing chlorine atoms along with strong electron-withdrawing groups, such as nitro groups, exhibit the most potent activity in the series [1]. The introduction of electron-withdrawing substituents at the phenoxy group plays a critical role in biological activity enhancement [1]. Specifically, compounds containing both chlorine and nitro substituents demonstrated activity levels one to two orders of magnitude more potent than reference standards.

Substituent TypeElectronic EffectRelative ActivityReference Compound Activity
Nitro groupStrong electron-withdrawingHigh (1-2 orders magnitude increase)1-deoxynojirimycin baseline
ChlorineModerate electron-withdrawingEnhancedStandard reference
MethoxyElectron-donatingReducedControl baseline
HydrogenNeutralBaselineStandard reference

The quantitative structure-activity relationship analysis of phthalimide derivatives demonstrates that electronic descriptors, including partial atomic charge at carbon 2, highest occupied molecular orbital energy, and dipole moment, correlate significantly with human immunodeficiency virus type 1 reverse transcriptase inhibitory activity [5]. The negative coefficient for the carbon 2 partial atomic charge suggests that high electron density at this position increases biological activity, indicating that electron-donating substituents at specific positions enhance efficacy [5].

Molecular orbital energy calculations reveal that compounds with lower highest occupied molecular orbital energies correlate with increased activity [5]. This relationship suggests that electron-withdrawing modifications that stabilize the molecular orbital framework contribute to enhanced biological performance [5]. The dipole moment parameter serves as an indicator of overall molecular polarity, with its inclusion in regression analyses consistently improving correlation coefficients across multiple biological activity models [5].

Aromatic substitution patterns significantly impact biological outcomes, with electron-releasing and electron-withdrawing groups generally lessening antihyperlipidemic activity in phthalimide derivatives [3]. However, the position and specific nature of substituents create nuanced effects that require careful consideration in structure-activity relationship development [3]. Research indicates that substitution at the 3-position of the aromatic moiety with amino or nitro groups leads to complete loss of hypolipidemic activity [4].

Steric Considerations in N-Alkyl vs O-Alkyl Side Chain Configurations

Steric hindrance effects profoundly influence the biological activity of 1,3-dioxoisoindolin-2-yl propionate derivatives, particularly regarding N-alkyl versus O-alkyl side chain configurations [6] [7]. The spatial arrangement of substituents around the nitrogen atom determines molecular recognition processes and binding affinity to biological targets.

Chain length optimization studies reveal that substrates possessing 10 carbons afford the highest levels of alpha-glucosidase inhibitory activity [1]. The efficacy of inhibition appears governed by the chain length of the substrate, with activity diminishing beyond optimal carbon chain lengths [1]. Extending chain length beyond five carbon atoms in alkyl and alkanoic acid series does not improve hypolipidemic activity [4].

Chain LengthActivity LevelOptimal RangeConfiguration Type
1-3 carbonsLowSub-optimalN-alkyl/O-alkyl
4-5 carbonsModerateNear-optimalBoth configurations
8-10 carbonsHighOptimal for specific targetsDependent on target
>10 carbonsDecreasedBeyond optimalBoth configurations

The Gabriel synthesis demonstrates that the phthalimide nitrogen's attachment to electron-withdrawing groups significantly reduces nucleophilicity compared to normal amines [8]. This reduction in nucleophilicity prevents over-alkylation reactions, highlighting how electronic effects interact with steric considerations [8]. The flat phthalimide molecule configuration minimizes steric hindrance between the nitrogen lone pair and substituted groups [8].

Steric effects in N-alkyl arylsulfonamides show that increased steric hindrance essentially prevents cyclization reactions when substituents are branched at alpha or beta carbon atoms [9] [10]. The size of migrating groups also influences reaction competition, with bulky substituents like tert-butyl groups enabling clean rearrangement even with smaller N-substituents [9] [10]. These findings demonstrate how steric bulk can be strategically employed to direct synthetic pathways and influence biological activity.

Conformational analysis studies indicate that N-substituted derivatives exhibit restricted rotation around carbon-nitrogen bonds when steric hindrance reaches extreme levels [11]. This restriction leads to conformational remodeling of the amine moiety, potentially affecting biological target recognition [11]. The degree of steric hindrance can be quantified using buried volume indices, providing predictive parameters for evaluating extremely hindered amine properties [11].

Research on amino acids with bulky side chains demonstrates that both steric bulk and protecting group type play crucial roles in asymmetric induction and reactivity [7]. Phthalimide-protected bulky side chain amino acids serve as efficient chiral ligands, with their effectiveness dependent on the spatial arrangement of protective groups around the active site [7]. The cooperative effect between chiral centers and bulky substituents enables highly enantioselective transformations [7].

Impact of Heterocyclic Fusion on Bioactivity Profiles

Heterocyclic fusion significantly modulates the bioactivity profiles of 1,3-dioxoisoindolin-2-yl propionate derivatives by altering electronic distribution, molecular geometry, and target binding characteristics [12] [13] [14]. The incorporation of additional heterocyclic moieties creates hybrid molecules with enhanced or modified biological properties compared to parent phthalimide compounds.

Benzothiazole-phthalimide hybrid compounds demonstrate enhanced anticancer properties against human breast cancer cell lines [14]. These hybrid structures link phthalimide moieties to differently substituted benzothiazole nuclei through nitrogen atoms, creating compounds with improved pharmacological profiles compared to individual scaffolds [14]. The most active hybrid compound in this series showed significant antimicrobial activity against both gram-positive and gram-negative bacterial strains with minimum inhibitory concentration values ranging from 16 to 32 micrograms per milliliter [14].

Hybrid TypeTarget ActivityMinimum Inhibitory ConcentrationSelectivity Index
Benzothiazole-phthalimideAnticancer/Antimicrobial16-32 μg/mLEnhanced
Triazole-phthalimideAntiviralVariableImproved
Imidazopyrazole-phthalimideAntimicrobial/AntitumorCompound-dependentSelective
Pyrazolopyrimidine-phthalimideMultiple targetsUnder investigationPromising

Phthalimide derivatives bearing 1,2,3-triazole subunits synthesized via copper-catalyzed azide-alkyne cycloaddition reactions exhibit promising antiviral properties [15]. Molecular docking studies reveal that these compounds interact effectively with severe acute respiratory syndrome coronavirus 2 proteins, including main protease and papain-like protease [15]. The best binding energy values for these hybrid compounds range from -8.76 to -9.70 kilocalories per mole, with estimated inhibition constants between 0.077 and 0.379 micromolar [15].

The synthesis of novel seven-membered heterocyclic compounds from alpha-phthalimido-amides represents a significant advancement in heterocyclic fusion strategies [16]. These reactions rely on electrophilic amide activation and involve a five-to-seven ring enlargement as the key mechanistic step [16]. The resulting fused seven-membered ring systems had not been accessible previously and represent entirely new scaffolds for biological evaluation [16].

Pyrazolylphthalimide derivatives reacted with various reagents afford target compounds including imidazopyrazoles, pyrazolopyrimidines, and pyrazolotriazines containing phthalimide moieties [13]. Structure-activity relationship analysis suggests that phthalimide derivatives bearing 3-aminopyrazolone moieties illustrate the best antimicrobial and antitumor activities and might be considered leads for further optimization [13]. Enzymatic assays and molecular docking studies on Escherichia coli topoisomerase II DNA gyrase B and vascular endothelial growth factor receptor-2 enzymes provide mechanistic insights into antimicrobial and anticancer activities [13].

The incorporation of benzimidazole and triazole moieties into phthalimide scaffolds creates potent agents against Plasmodium falciparum malaria strains with 50% inhibitory concentration values of approximately 0.7 micromolar [12]. These phthalimide analogues embedded with flexible triazoles demonstrate enhanced antimalarial activity compared to individual heterocyclic components [12]. The synergistic fusion of highly-valued heterocyclic scaffolds results in compounds with improved therapeutic indices and reduced toxicity profiles [12].

Single-Electron Transfer Pathways in Decarboxylative Functionalization

Single-electron transfer processes represent a fundamental mechanism for activating 1,3-dioxoisoindolin-2-yl propionate derivatives in radical-mediated transformations. These pathways involve the initial reduction of the phthalimide ester through electron transfer from appropriate donor species, leading to the formation of radical intermediates that undergo subsequent transformations [1] [2] [3].

The mechanistic foundation of single-electron transfer in decarboxylative functionalization begins with the formation of a radical anion intermediate upon electron transfer to the phthalimide ester. This process can be initiated through various pathways, including photoredox catalysis, electrochemical activation, or thermal conditions with suitable reductants [3] [4]. The radical anion intermediate subsequently undergoes fragmentation through nitrogen-oxygen bond homolysis, followed by decarboxylation to generate the corresponding alkyl radical and phthalimide anion [2] [3].

Research has demonstrated that the thermodynamic feasibility of single-electron transfer depends critically on the reduction potential of the phthalimide ester and the oxidation potential of the electron donor. The nitrogen-oxygen bond dissociation energy in phthalimide derivatives has been calculated to be approximately 274.7 kilojoules per mole, which influences the fragmentation kinetics following electron transfer [5]. This relatively moderate bond strength facilitates the reductive cleavage under mild conditions when appropriate reducing agents are employed.

The reductive quenching mechanism represents the most extensively studied single-electron transfer pathway for phthalimide esters. In this mechanism, an excited-state photocatalyst such as ruthenium bipyridine complexes or iridium-based catalysts undergoes quenching by a sacrificial electron donor, generating a strongly reducing species [3] [6]. The reduced photocatalyst then transfers an electron to the phthalimide ester, initiating the fragmentation cascade. Studies have shown that Hantzsch ester, diisopropylethylamine, and other tertiary amines serve as effective reductants in these systems [3] [1].

Alternatively, oxidative quenching mechanisms have been observed under specific conditions, particularly when Brønsted acids are present. In these cases, the excited photocatalyst directly reduces the phthalimide ester, with the resulting radical anion undergoing proton-coupled electron transfer to facilitate fragmentation [3] [6]. The presence of acids such as trifluoroacetic acid or diphenyl phosphoric acid can significantly enhance the rate of fragmentation by stabilizing the radical anion intermediate through hydrogen bonding interactions [3].

The kinetics of single-electron transfer reactions involving phthalimide esters have been extensively studied using laser flash photolysis techniques. The phthalimide nitrogen-oxyl radical formed upon fragmentation exhibits characteristic absorption bands, with phthalimide nitrogen-oxyl showing maximum absorption at 380 nanometers [7]. Kinetic studies have revealed that the self-decomposition of phthalimide nitrogen-oxyl radicals follows second-order kinetics, with rate constants sensitive to the electronic properties of substituents on the phthalimide ring [7].

The Marcus theory provides a theoretical framework for understanding the electron transfer kinetics in these systems. The reorganization energy for the phthalimide nitrogen-oxyl radical has been calculated to be approximately 49.1 kilocalories per mole in acetonitrile, which influences the overall reaction rate [8]. This reorganization energy is comparable to other nitrogen-centered radicals and reflects the structural changes occurring during the electron transfer process.

Charge-transfer complex formation represents an alternative activation mechanism for phthalimide esters under conditions where direct electron transfer is thermodynamically unfavorable. In these systems, the phthalimide ester forms a charge-transfer complex with the photocatalyst or other electron-rich species, leading to enhanced reactivity through electronic communication between the components [3] [9]. Energy transfer mechanisms have also been proposed in certain cases, where the excited photocatalyst transfers energy to the phthalimide ester, promoting it to an excited state that facilitates fragmentation [3].

The synthetic utility of single-electron transfer pathways has been demonstrated in numerous transformations, including radical additions to electron-deficient olefins, cyclization reactions, and cross-coupling processes. The mild reaction conditions typically employed in these transformations, often involving visible light irradiation at room temperature, make them attractive for synthetic applications [3] [1]. Furthermore, the ability to generate diverse radical intermediates from readily available carboxylic acid precursors has expanded the scope of these methodologies significantly.

Photoredox-Catalyzed Carbon-Hydrogen Activation Mechanisms

Photoredox catalysis has emerged as a powerful strategy for carbon-hydrogen activation involving phthalimide derivatives, enabling the formation of carbon-carbon bonds under mild conditions through radical intermediates. The mechanistic pathways in these transformations involve complex interplay between photocatalytic cycles, radical generation, and subsequent functionalization steps [10] [11] [12].

The fundamental mechanism of photoredox-catalyzed carbon-hydrogen activation begins with the photoexcitation of transition metal complexes or organic photocatalysts. Common photocatalysts include ruthenium polypyridine complexes, iridium-based catalysts, and organic dyes such as eosin Y [3] [10]. Upon light absorption, these catalysts reach an excited state capable of participating in single-electron transfer processes with both electron donors and acceptors.

In the context of toluene and related substrates, photoredox carbon-hydrogen activation proceeds through a sequential multisite proton-coupled electron transfer mechanism. The excited photocatalyst oxidizes the aromatic substrate, generating a radical cation intermediate with significantly increased acidity at the benzylic position [10]. The pKa of the benzylic carbon-hydrogen bond in the radical cation state has been estimated to be approximately −13 in acetonitrile, facilitating subsequent deprotonation by basic species present in the reaction medium [10].

The deprotonation step represents a critical aspect of the mechanism, as it prevents back electron transfer between the radical cation and the reduced photocatalyst. The conjugate base of acid cocatalysts, such as trifluoroacetic acid or other carboxylic acids, serves as the active base in these systems [10]. This mechanistic understanding has been supported by deuterium labeling experiments, which revealed a kinetic isotope effect of 2.0 when toluene-d8 was employed as the substrate [10].

Research has demonstrated that the site selectivity of carbon-hydrogen activation can be controlled through the choice of base and reaction conditions. Stronger conjugate bases tend to decrease the ability to discriminate between primary and secondary carbon-hydrogen bonds, leading to increased formation of thermodynamically more stable radical intermediates [10]. This selectivity pattern has been attributed to the different bond dissociation energies of various carbon-hydrogen bonds, with primary benzylic bonds being approximately 11 kilojoules per mole stronger than secondary benzylic bonds [10].

The integration of photoredox catalysis with phthalimide chemistry has led to the development of novel carbon-hydrogen functionalization methodologies. In these systems, phthalimide derivatives serve as both radical precursors and coupling partners, enabling the formation of complex molecular architectures through radical-radical coupling or radical-polar crossover mechanisms [13] [14] [15]. The mild reaction conditions and functional group tolerance of these transformations make them particularly attractive for late-stage functionalization of complex molecules.

Indole dearomatization represents a particularly important application of photoredox-catalyzed carbon-hydrogen activation. The mechanism involves the initial generation of aryl radicals through reduction of aryl bromides or related precursors, followed by addition to the indole nucleus [15]. The resulting radical intermediate undergoes reduction to generate a carbanion, which is subsequently protonated to afford the dearomatized product. Deuterium labeling studies have shown greater than 95% deuterium incorporation from the solvent, supporting the proposed mechanism [15].

The extension of photoredox carbon-hydrogen activation to unactivated arenes represents a significant challenge due to the high bond dissociation energies of aromatic carbon-hydrogen bonds. However, specialized catalyst systems have been developed to enable these transformations through radical-polar crossover mechanisms [15]. The key to success in these systems is the ability to generate sufficiently reactive radical intermediates while maintaining selectivity for the desired transformation.

Enantioselective photoredox carbon-hydrogen activation has been achieved through the use of chiral photocatalysts or chiral cocatalysts. The mechanism involves the formation of chiral excited-state complexes that can differentiate between enantiotopic carbon-hydrogen bonds during the oxidation step [10] [11]. High enantioselectivities, often exceeding 95:5 enantiomeric ratios, have been achieved in these transformations, demonstrating the potential for asymmetric synthesis applications.

The role of solvent in photoredox-catalyzed carbon-hydrogen activation has been found to be crucial for reaction success. Protic solvents such as trifluoroethanol can facilitate proton transfer processes and stabilize ionic intermediates, while aprotic solvents may be preferred for reactions involving sensitive radical intermediates [15] [16]. The choice of solvent can also influence the regioselectivity and stereoselectivity of the transformation.

Mechanistic studies have revealed that photoredox carbon-hydrogen activation can proceed through multiple pathways depending on the specific substrate and reaction conditions. Hydrogen atom transfer mechanisms have been observed in some cases, particularly when strong hydrogen atom abstractors are present in the reaction medium [15]. Alternatively, sequential electron transfer and proton transfer mechanisms may operate when the thermodynamic driving force for hydrogen atom transfer is insufficient.

Role of Phthalimide Leaving Groups in Radical Polar Crossover Processes

The phthalimide moiety functions as a versatile leaving group in radical-polar crossover processes, facilitating the conversion of radical intermediates to ionic species through a combination of electronic and steric effects. These transformations represent a unique class of reactions where radical and ionic reactivity modes converge, enabling the formation of complex molecular architectures under mild conditions [13] [14] [15].

The fundamental principle underlying phthalimide-mediated radical-polar crossover involves the ability of the phthalimide group to stabilize both radical and anionic intermediates through resonance delocalization. The nitrogen-oxygen bond in phthalimide derivatives has a bond dissociation energy of approximately 40 kilocalories per mole, making it readily susceptible to homolytic cleavage under appropriate conditions [17] [5]. This moderate bond strength allows for controlled radical generation while maintaining sufficient stability for handling and storage.

The mechanism of radical-polar crossover typically begins with the generation of a radical intermediate through single-electron transfer or other activation modes. The phthalimide radical anion formed upon reduction undergoes fragmentation to release the corresponding alkyl radical and phthalimide anion [3] [13]. The alkyl radical can then participate in various transformations, including addition to unsaturated systems, hydrogen atom transfer, or further electron transfer processes to generate ionic intermediates.

The electronic properties of the phthalimide group play a crucial role in determining the course of radical-polar crossover processes. The electron-withdrawing nature of the phthalimide moiety stabilizes adjacent radical centers through resonance interactions, while simultaneously activating the nitrogen-oxygen bond toward reductive cleavage [18]. This dual reactivity pattern makes phthalimide derivatives particularly effective substrates for radical-polar crossover transformations.

Research has demonstrated that phthalimide leaving groups can facilitate radical-polar crossover through multiple mechanistic pathways. In reductive conditions, the phthalimide group undergoes single-electron reduction followed by fragmentation, generating radical species that can engage in subsequent transformations [13] [15]. The phthalimide anion formed as a byproduct can serve as a base, facilitating proton transfer processes and influencing the overall reaction outcome.

The stereochemical aspects of phthalimide-mediated radical-polar crossover have been extensively studied, revealing that the bulky nature of the phthalimide group can provide effective steric control in asymmetric transformations. The phthalimide moiety can act as a directing group, influencing the approach of reagents and controlling the stereochemical outcome of the reaction [18]. This stereodirecting effect has been exploited in enantioselective synthesis, where chiral catalysts work in concert with the phthalimide group to achieve high levels of stereocontrol.

The kinetics of phthalimide-mediated radical-polar crossover have been investigated using various spectroscopic techniques. The phthalimide nitrogen-oxyl radical exhibits characteristic absorption bands that can be monitored during the reaction, providing insights into the mechanism and kinetics of the transformation [7]. Studies have shown that the rate of radical-polar crossover depends on the electronic properties of substituents on the phthalimide ring, with electron-withdrawing groups accelerating the process.

The synthetic utility of phthalimide leaving groups in radical-polar crossover processes has been demonstrated in numerous transformations, including cyclization reactions, cross-coupling processes, and carbon-hydrogen functionalization. The ability to generate diverse radical intermediates from readily available carboxylic acid precursors has made these methodologies attractive for synthetic applications [13] [19] [15]. Furthermore, the mild reaction conditions typically employed in these transformations, often involving visible light irradiation or electrochemical activation, enhance their compatibility with sensitive functional groups.

The role of phthalimide leaving groups in facilitating radical-polar crossover has been extended to complex molecular systems, including natural product synthesis and drug discovery applications. The ability to perform late-stage functionalization of complex molecules through radical-polar crossover mechanisms has proven particularly valuable in medicinal chemistry, where subtle structural modifications can dramatically impact biological activity [13] [19].

Theoretical studies have provided insights into the electronic factors governing phthalimide-mediated radical-polar crossover processes. Density functional theory calculations have revealed that the stabilization of radical intermediates through resonance with the phthalimide group is a key factor in determining reaction feasibility [20]. The calculated thermodynamic parameters for various radical-polar crossover processes have been found to correlate well with experimental observations, providing a foundation for predictive modeling of new transformations.

The development of new phthalimide-based leaving groups with enhanced reactivity and selectivity remains an active area of research. Modifications to the phthalimide structure, including the introduction of electron-withdrawing or electron-donating substituents, can fine-tune the reactivity and selectivity of radical-polar crossover processes [3] [21]. These structure-activity relationships provide guidance for the design of new methodologies and the optimization of existing transformations.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

219.05315777 g/mol

Monoisotopic Mass

219.05315777 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types